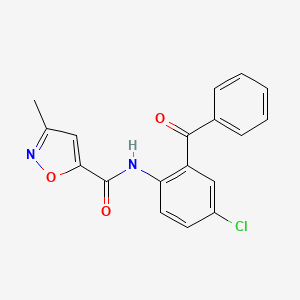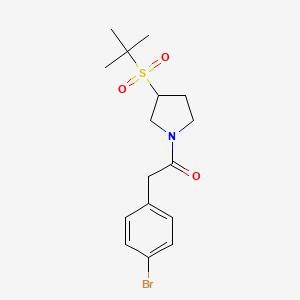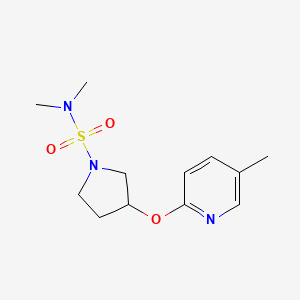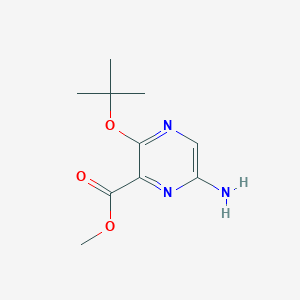![molecular formula C20H20N2O4S B2470596 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 441289-56-1](/img/structure/B2470596.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. It also has a phenoxy group and a dimethoxyphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenoxy group, and dimethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis : A study by Prabhuswamy et al. (2016) focused on synthesizing a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and analyzing its crystal structure. This type of research is fundamental in understanding the physical and chemical properties of such compounds (Prabhuswamy et al., 2016).
Photophysical and Physicochemical Investigation : Khan (2020) conducted a study on the photophysical properties of a similar compound, demonstrating its potential as a fluorescent chemosensor for metal ion detection. This research indicates the potential of these compounds in sensor applications (Salman A. Khan, 2020).
Antimicrobial and Docking Studies : A 2021 study by Talupur et al. synthesized related compounds and assessed their antimicrobial properties. This research highlights the potential use of these compounds in developing new antimicrobial agents (Talupur et al., 2021).
Anticancer Evaluation : Research by Ravinaik et al. (2021) explored the anticancer activity of substituted benzamides related to the compound . This suggests a potential application in cancer research and treatment (Ravinaik et al., 2021).
Corrosion Inhibition : Farahati et al. (2019) investigated the use of thiazoles as corrosion inhibitors, demonstrating the practical applications of these compounds in protecting metals against corrosion (Farahati et al., 2019).
Antioxidant Activities : A study by Artunç et al. (2020) synthesized phenol derivatives from a related compound and evaluated their antioxidant activities, indicating potential applications in oxidative stress-related diseases (Artunç et al., 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain biological targets to exert its effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-17-9-8-14(12-18(17)25-2)16-13-27-20(21-16)22-19(23)10-11-26-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSCQKROFWSFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)

![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)



![4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2470532.png)

![1-Methyl-2-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2470534.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B2470535.png)
![Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate](/img/structure/B2470536.png)